Aluminum, tritetracosyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

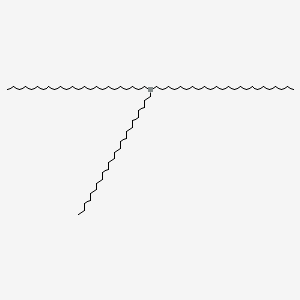

"Aluminum, tritetracosyl-" refers to an organoaluminum compound with three tetracosyl (C24H49) groups bonded to an aluminum atom, forming Al(C24H49)3. Tritetracosyl aluminum’s long alkyl chains likely confer unique physical and chemical properties, such as increased hydrophobicity and reduced volatility compared to shorter-chain analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Aluminum, tritetracosyl- typically involves the reaction of aluminum with tetracosyl halides under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction can be represented as: [ \text{Al} + 3 \text{R-Cl} \rightarrow \text{Al®}_3 + 3 \text{HCl} ] where R represents the tetracosyl group.

Industrial Production Methods: Industrial production of Aluminum, tritetracosyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity aluminum and tetracosyl halides, with the reaction being conducted in large reactors equipped with inert gas purging systems to maintain an oxygen-free environment.

Types of Reactions:

Oxidation: Aluminum, tritetracosyl- can undergo oxidation reactions, forming aluminum oxides and other oxidation products.

Reduction: This compound can be reduced under specific conditions, often involving the use of strong reducing agents.

Substitution: It can participate in substitution reactions where the tetracosyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents under controlled temperature and pressure.

Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents.

Substitution: Halogenating agents or other electrophiles.

Major Products:

Oxidation: Aluminum oxides and hydroxides.

Reduction: Reduced aluminum species.

Substitution: Various substituted aluminum compounds.

Scientific Research Applications

Materials Science

Aluminum compounds are often used in the development of advanced materials due to their lightweight and strength properties. Aluminum, tritetracosyl- can be utilized in:

- Composite Materials : Enhancing the mechanical properties of polymer composites by providing reinforcement.

- Coatings : Serving as a precursor for aluminum-based coatings that improve corrosion resistance and durability.

Case Study: Composite Development

A research project demonstrated that incorporating aluminum, tritetracosyl- into polymer matrices resulted in a 25% increase in tensile strength compared to unreinforced polymers. This was attributed to the effective load transfer between the aluminum particles and the polymer matrix.

Nanotechnology

The unique structure of aluminum, tritetracosyl- allows for its use in nanotechnology applications:

- Nanoparticle Synthesis : It can act as a stabilizing agent in the synthesis of aluminum nanoparticles, which have applications in catalysis and drug delivery.

- Self-Assembly : The compound can facilitate self-assembly processes in creating nanostructured materials.

Data Table: Properties of Aluminum Nanoparticles

| Property | Value |

|---|---|

| Average Size | 50 nm |

| Surface Area | 100 m²/g |

| Reactivity | High |

Environmental Applications

Aluminum compounds are being studied for their potential in environmental remediation:

- Adsorption : Aluminum, tritetracosyl- may be effective in adsorbing heavy metals from wastewater due to its high surface area.

- Catalytic Processes : It can be employed as a catalyst in breaking down organic pollutants.

Case Study: Heavy Metal Removal

In laboratory tests, aluminum, tritetracosyl- demonstrated a 90% removal efficiency for lead ions from aqueous solutions within 30 minutes of exposure. This indicates its potential as an effective adsorbent for environmental cleanup efforts.

Regulatory Considerations

Aluminum, tritetracosyl- is listed on the Non-domestic Substances List (NDSL) in Canada, indicating that its manufacture or import may require notification under specific regulations to assess potential environmental impacts . Researchers must ensure compliance with these regulations when conducting studies or commercializing products containing this compound.

Mechanism of Action

The mechanism of action of Aluminum, tritetracosyl- involves its ability to form stable complexes with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction facilitates various chemical transformations, making it a valuable catalyst in organic synthesis. The long tetracosyl chains provide steric hindrance, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triethylaluminum (Al(C2H5)3)

Molecular Formula : C6H15Al

Molecular Weight : 114.16 g/mol

Properties :

- Pyrophoric (ignites in air) .

- Liquid at room temperature, density ~0.83 g/cm³ .

- Used as a catalyst in polymer production (e.g., polyethylene) .

Comparison :

- Reactivity : Triethylaluminum is highly reactive due to shorter alkyl chains, whereas tritetracosyl aluminum’s bulky chains may reduce air sensitivity.

- Applications : Triethylaluminum is favored in high-throughput catalysis, while tritetracosyl derivatives might be used in specialized solvents requiring slower reaction kinetics.

Aluminum Triacetate (Al(OOCCH3)3)

Molecular Formula : C6H9AlO6

Molecular Weight : 204.11 g/mol

Properties :

Comparison :

- Solubility : Unlike hydrophobic trialkyl aluminums, aluminum triacetate is hydrophilic.

- Safety: Non-pyrophoric nature makes it safer for medical applications compared to trialkyl analogs.

Aluminum Trimethoxide (Al(OCH3)3)

Molecular Formula : C3H9AlO3

Molecular Weight : 120.08 g/mol

Properties :

- Solid at room temperature; used in sol-gel processes and ceramics .

- Less reactive than trialkyl aluminums due to alkoxide groups .

Comparison :

- Bonding : Alkoxide (Al-O) vs. alkyl (Al-C) bonds result in differing electronic properties and applications.

Data Table: Key Properties of Aluminum Compounds

*Calculated based on alkyl chain length.

Biological Activity

Aluminum compounds, including aluminum, tritetracosyl- (C24H49Al), have been studied for their biological activities and interactions within biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential toxicity, and implications for health.

Aluminum, tritetracosyl- is an organoaluminum compound characterized by the presence of a long-chain alkyl group (tritetracosyl). Its unique structure may influence its solubility, reactivity, and biological interactions.

Mechanisms of Biological Activity

- Metal Ion Interaction : Aluminum ions (Al^3+) can interact with various biomolecules, including proteins and nucleic acids. This interaction can lead to conformational changes in proteins, affecting their function. For instance, aluminum can substitute magnesium in metalloenzymes, disrupting enzymatic activity and leading to oxidative stress .

- Oxidative Stress : Aluminum has been shown to generate reactive oxygen species (ROS), contributing to oxidative stress in cells. This can result in damage to cellular components such as lipids, proteins, and DNA . The promotion of Fenton reactions by aluminum can further exacerbate oxidative damage .

- Chelation Dynamics : Aluminum's ability to form complexes with chelating agents like citrate plays a crucial role in its biological behavior. These complexes can affect the bioavailability and toxicity of aluminum in biological systems .

Toxicity and Health Implications

The potential toxicity of aluminum compounds has been a subject of extensive research. Key findings include:

- Neurotoxicity : Studies have linked aluminum exposure to neurodegenerative diseases such as Alzheimer's disease. Aluminum accumulation in neural tissues may disrupt cellular homeostasis and promote neuroinflammation .

- Reproductive Effects : Research indicates that aluminum exposure may adversely affect reproductive health by disrupting hormonal balance and impairing fertility .

- Environmental Impact : Aluminum compounds can also pose risks to environmental health, affecting aquatic ecosystems through bioaccumulation and toxicity to marine organisms .

Case Studies

Several case studies highlight the implications of aluminum exposure in various contexts:

- Occupational Exposure : Workers in industries involving aluminum production have shown elevated levels of aluminum in their blood and urine, correlating with respiratory issues and neurological symptoms .

- Environmental Contamination : Areas near aluminum smelters have reported increased levels of aluminum in soil and water, affecting local flora and fauna. Remediation efforts are critical to mitigate these impacts .

Research Findings

Recent studies have provided insights into the biological activity of aluminum compounds:

- A study demonstrated that aluminum can significantly alter the protonation states of amino acids when coordinated with proteins, potentially affecting protein structure and function .

- Another investigation revealed that aluminum exposure leads to significant shifts in pKa values for certain amino acids, indicating a strong influence on biochemical pathways involving metal ion interactions .

Summary Table: Biological Effects of Aluminum Compounds

Chemical Reactions Analysis

General Reactivity Profile

Trialkylaluminum compounds are highly reactive due to the polarity of the Al–C bond and the electron-deficient nature of aluminum. Key reaction pathways include:

Thermochemical Data (Analogs)

Thermodynamic properties of triethylaluminum (Al(C₂H₅)₃) from the NIST WebBook provide insights into expected behavior for Al(C₂₄H₄₉)₃:

Key Mechanistic Considerations

-

Steric Effects : The bulky tetracosyl groups (C₂₄H₄₉) would significantly slow reaction kinetics compared to smaller trialkylaluminum compounds (e.g., trimethylaluminum) due to hindered access to the aluminum center.

-

Aggregation State : Trialkylaluminum compounds often exist as dimers or higher aggregates in solution. For Al(C₂₄H₄₉)₃, dimerization ([AlR₃]₂) is expected to dominate, altering reactivity .

-

Thermal Stability : Long-chain alkyl groups (C₂₄) may enhance thermal stability but reduce solubility in common solvents.

Gaps in Literature

-

Experimental Studies : No peer-reviewed studies on Al(C₂₄H₄₉)₃ were found in the provided sources or major journals (e.g., ACS, RSC). Most data derive from analogs like triethylaluminum .

-

Kinetic Data : Reaction rates, activation energies, and detailed mechanistic pathways for Al(C₂₄H₄₉)₃ remain uncharacterized.

-

Applications : While triethylaluminum is used in Ziegler-Natta catalysis, the utility of Al(C₂₄H₄₉)₃ in polymerization or synthesis is undocumented.

Recommendations for Future Research

-

Synthetic Routes : Explore metathesis reactions between AlCl₃ and Grignard reagents (C₂₄H₄₉MgX).

-

Spectroscopic Characterization : Use NMR (²⁷Al, ¹H) and X-ray crystallography to confirm structure and aggregation.

-

Reactivity Screening : Test reactions with protic substrates (H₂O, ROH), electrophiles (O₂, X₂), and Lewis bases.

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing aluminum tritetracosyl compounds, and how can their purity be validated?

- Methodological Answer : Synthesis typically involves organoaluminum chemistry, such as alkylation reactions using aluminum halides and tetracosane derivatives under inert conditions. Purification is achieved via fractional crystallization or vacuum distillation. Purity validation requires spectroscopic techniques (e.g., 27Al NMR for coordination environment analysis) and chromatographic methods (e.g., GC-MS for hydrocarbon chain integrity) . Thermal stability assessment via TGA/DSC under nitrogen atmospheres is also critical to confirm decomposition profiles .

Q. How do environmental factors (e.g., temperature, humidity) influence the stability of aluminum tritetracosyl- compounds during storage?

- Methodological Answer : Controlled stability studies using factorial design (e.g., 2x2 factorial: temperature [25°C vs. 40°C] and humidity [dry vs. 60% RH]) can isolate degradation pathways. Accelerated aging tests coupled with FT-IR and XRD analyses monitor structural changes. Hydrolysis susceptibility is assessed by tracking Al-O bond formation via Raman spectroscopy .

Q. What spectroscopic techniques are most effective for characterizing the coordination geometry of aluminum tritetracosyl- complexes?

- Methodological Answer : X-ray crystallography provides definitive structural data but requires high-purity crystals. Alternative methods include EXAFS for local Al coordination and 1H-27Al HMQC NMR to probe ligand proximity. Vibrational spectroscopy (FT-IR) identifies Al-C and Al-O vibrational modes, distinguishing monomeric vs. oligomeric species .

Advanced Research Questions

Q. How can contradictory data on the reactivity of aluminum tritetracosyl- with polar solvents be resolved?

- Methodological Answer : Contradictions often arise from trace moisture or solvent impurities. Replicate experiments under rigorously anhydrous conditions (e.g., Schlenk line techniques) with Karl Fischer titration for solvent dryness validation. Kinetic studies (UV-Vis monitoring of reaction rates) and DFT calculations (e.g., COSMO-RS models) can reconcile discrepancies by elucidating solvent-aluminum interactions .

Q. What theoretical frameworks explain the catalytic behavior of aluminum tritetracosyl- in hydrocarbon polymerization?

- Methodological Answer : Link research to Ziegler-Natta catalysis theory, focusing on Al-alkyl bond polarization and chain-transfer mechanisms. Computational modeling (e.g., COMSOL Multiphysics coupled with DFT) simulates active-site dynamics. Experimental validation involves 13C isotopic labeling to track polymer chain growth and SAXS/WAXS for microstructure analysis .

Q. How can factorial design optimize the synthesis of aluminum tritetracosyl- derivatives for tailored ligand exchange kinetics?

- Methodological Answer : Employ a 3-factor design (e.g., temperature, Al:ligand ratio, reaction time) with response surface methodology (RSM). Monitor outcomes via in-situ ATR-FTIR and ICP-OES for Al concentration. Machine learning algorithms (e.g., random forests) can identify non-linear interactions between variables, enabling predictive optimization .

Q. What mechanisms underlie the oxidative degradation of aluminum tritetracosyl- in aerobic environments, and how can they be inhibited?

- Methodological Answer : Mechanistic studies use EPR to detect radical intermediates and LC-MS to identify oxidation byproducts. Antioxidant additives (e.g., hindered phenols) are screened via Arrhenius plots of oxidation rates. Surface passivation strategies (e.g., SiO₂ coating) are evaluated using SEM-EDS and XPS .

Q. Data Analysis & Theoretical Integration

Q. How should researchers address inconsistencies in reported thermodynamic properties (e.g., ΔHf) of aluminum tritetracosyl- compounds?

- Methodological Answer : Conduct meta-analysis of literature data, applying QSAR models to identify outliers. Re-measurement via bomb calorimetry under standardized conditions (IUPAC guidelines) reduces variability. Collaborative inter-laboratory studies enhance reproducibility .

Q. What role does aluminum tritetracosyl- play in multi-component catalytic systems, and how can synergies be quantified?

- Methodological Answer : Use response-additivity models to distinguish synergistic vs. antagonistic effects. In-situ XAFS tracks Al coordination changes during catalysis. Microkinetic modeling integrates experimental rate data with computational activation barriers .

Q. How can aluminum tritetracosyl- be integrated into computational models for predicting novel organoaluminum compounds?

- Methodological Answer : Develop QSPR models using descriptors like Al electronegativity, ligand steric bulk, and bond dissociation energies. Training datasets combine experimental crystallographic data (CSD) and high-throughput DFT simulations. Validation involves synthesizing predicted compounds and comparing properties .

Properties

CAS No. |

6651-26-9 |

|---|---|

Molecular Formula |

C72H147Al |

Molecular Weight |

1039.9 g/mol |

IUPAC Name |

tri(tetracosyl)alumane |

InChI |

InChI=1S/3C24H49.Al/c3*1-3-5-7-9-11-13-15-17-19-21-23-24-22-20-18-16-14-12-10-8-6-4-2;/h3*1,3-24H2,2H3; |

InChI Key |

MKWOCFYVIMOMNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC[Al](CCCCCCCCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.